molecular formula C17H17NO6S B2498245 Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate CAS No. 1797886-87-3

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate

Cat. No.: B2498245
CAS No.: 1797886-87-3
M. Wt: 363.38
InChI Key: NFXLZQRSQCJCLM-UHFFFAOYSA-N
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Description

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate is a complex organic compound that features a furan ring, an azetidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the furan-2-ylmethyl group via sulfonylation. The final step usually involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced derivatives.

    Substitution: Amides or alcohol derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan and azetidine rings can engage in various interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzoate: Unique due to the combination of furan, azetidine, and benzoate ester.

    Furan derivatives: Known for their antimicrobial and anticancer properties.

    Azetidine derivatives: Often explored for their potential in drug development due to their ring strain and reactivity.

Uniqueness

This compound stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties not observed in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-23-17(20)15-7-3-2-6-14(15)16(19)18-9-13(10-18)25(21,22)11-12-5-4-8-24-12/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXLZQRSQCJCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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